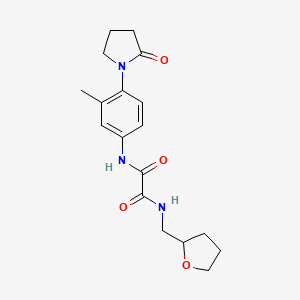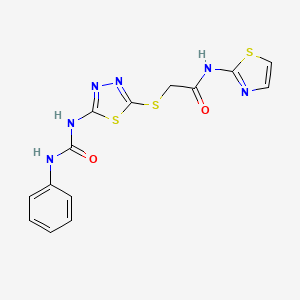
1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Urease Inhibitors and Medical Applications
- Urease Inhibitors for Treating Infections : Urease inhibitors have been studied extensively for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. The search for effective urease inhibitors is motivated by the limitations and side effects of the currently available treatments, highlighting the need for new compounds with improved safety and efficacy profiles (Kosikowska & Berlicki, 2011).
Biosensors and Diagnostic Applications
- Urea Biosensors : The development of urea biosensors represents a significant area of research, with applications in medical diagnostics and environmental monitoring. Advances in materials science and biotechnology have led to the creation of sensitive and selective biosensors capable of detecting and quantifying urea in various matrices. These biosensors employ urease as a biorecognition element and incorporate innovative materials for enzyme immobilization to enhance performance (Botewad et al., 2021).
Environmental and Agricultural Applications
- Slow Release Fertilizers : The use of urea-formaldehyde (UF) condensation products as slow-release fertilizers is a well-established practice in agriculture. These compounds offer controlled nitrogen release, improving nutrient use efficiency and minimizing environmental impacts associated with nitrogen leaching and volatilization. Research on UF and similar urea derivatives continues to explore ways to optimize nitrogen release patterns for various crop systems (Alexander & Helm, 1990).
Drug Design and Pharmacological Applications
- Ureas in Drug Design : Urea derivatives are integral in medicinal chemistry, leveraging their unique hydrogen-bonding capabilities to interact with biological targets. Research on various urea derivatives has demonstrated their potential in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, underscoring their significance in the development of new therapeutics (Jagtap et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-16(2,3)13-6-8-14(9-7-13)19-15(20)18-12-17(4,21)10-11-22-5/h6-9,21H,10-12H2,1-5H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKZHDALTKGMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)



![3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2714115.png)



![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)


![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)